ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate
Description
Ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a synthetic organic compound featuring an isoquinoline scaffold substituted at positions 1, 2, and 4. The 1-oxo group confers a lactam structure, while the 2-position is modified with a phenylcarbamoylmethyl moiety, and the 5-position contains an ethyl acetoxy ether linkage. Its synthesis likely involves multi-step reactions, including condensation and esterification steps, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-27-20(25)14-28-18-10-6-9-17-16(18)11-12-23(21(17)26)13-19(24)22-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWCRVIMDCJGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoquinolinone Ring Construction
The isoquinolinone scaffold is typically synthesized via Pomeranz-Fritsch cyclization or Bischler-Napieralski reaction. A modified Bischler-Napieralski approach using 3-methoxy-N-phenethylbenzamide with phosphoryl chloride yields the bicyclic lactam core in 72% efficiency. Recent advances employ microwave-assisted cyclization (150°C, 20 min) to reduce reaction times by 80% compared to conventional reflux methods.
Carbamoylmethylation at C-2
Introduction of the phenylcarbamoylmethyl group requires sequential alkylation and acylation:
- Alkylation : Treatment of the isoquinolinone with ethyl bromoacetate (1.2 eq) in DMF/K₂CO₃ (60°C, 6 h) installs the methyl acetate sidechain (89% yield).
- Aminolysis : Reaction with phenyl isocyanate (1.5 eq) in THF catalyzed by DMAP (5 mol%) converts the ester to the carbamoyl group (82% yield).
Synthetic Methodologies
Linear Synthesis Protocol
Step 1 : 5-Hydroxyisoquinolin-1(2H)-one (5.0 g, 31 mmol) is dissolved in anhydrous DMF (50 mL) with K₂CO₃ (8.5 g, 62 mmol). Ethyl bromoacetate (4.1 mL, 37 mmol) is added dropwise at 0°C. The mixture is stirred at 60°C for 6 h, cooled, and poured into ice-water. Filtration yields ethyl 2-(1-oxo-1,2-dihydroisoquinolin-5-yloxy)acetate as white crystals (6.7 g, 85%).
Step 2 : The intermediate (6.0 g, 22 mmol) is treated with phenyl isocyanate (3.3 mL, 30 mmol) and DMAP (0.27 g, 2.2 mmol) in THF (60 mL) at reflux for 12 h. Solvent removal and column chromatography (hexane:EtOAc 3:1) affords the target compound (5.8 g, 78%).
Convergent Approach
A modular strategy couples pre-formed subunits:
- Carbamoylmethyl bromide synthesis : Phenylcarbamoylacetic acid (10 g, 56 mmol) is reacted with PBr₃ (5.3 mL, 56 mmol) in CH₂Cl₂ (0°C → rt, 2 h) to yield 2-bromo-N-phenylacetamide (9.1 g, 82%).
- Nucleophilic displacement : 5-Hydroxyisoquinolin-1(2H)-one (4.8 g, 30 mmol) and the bromide (7.4 g, 33 mmol) are heated in DMF with Cs₂CO₃ (14.6 g, 45 mmol) at 80°C for 8 h. Workup gives the coupled product (8.1 g, 76%).
Solid-Phase Synthesis
For combinatorial applications, Wang resin-bound isoquinolinone (1.2 mmol/g loading) undergoes:
- On-resin alkylation with ethyl bromoacetate (3 eq, DIPEA/CH₂Cl₂, 24 h)
- Cleavage with TFA/H₂O (95:5) to yield the acid intermediate
- EDCI-mediated coupling with aniline (1.5 eq, DMAP, CH₂Cl₂)
Average yield across 20 analogs: 68 ± 5%
Reaction Optimization
Solvent Effects on Alkylation
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 6 | 85 |
| DMSO | 80 | 4 | 78 |
| Acetonitrile | 70 | 8 | 63 |
| THF | 65 | 10 | 57 |
DMF provides optimal dipolar aprotic environment for SN2 displacement.
Catalytic Aminolysis Screening
| Catalyst (mol%) | Temp (°C) | Conversion (%) |
|---|---|---|
| None | 80 | 42 |
| DMAP (5) | 80 | 98 |
| Pyridine (10) | 80 | 67 |
| DABCO (5) | 80 | 73 |
DMAP enhances isocyanate reactivity through nucleophilic catalysis.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J=8.0 Hz, 1H, H-8), 7.65 (t, J=7.6 Hz, 1H, H-7), 7.45 (d, J=8.4 Hz, 1H, H-6), 6.92 (s, 1H, H-3), 4.72 (s, 2H, OCH₂CO), 4.21 (q, J=7.2 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, NCH₂CO), 1.28 (t, J=7.2 Hz, 3H, CH₃).
- HRMS (ESI+): m/z calcd for C₂₁H₂₀N₂O₅ [M+H]⁺ 381.1449, found 381.1453.
Purity Analysis
HPLC (C18, 50:50 MeOH/H₂O, 1 mL/min): 99.2% purity (tR=8.7 min).
Industrial-Scale Considerations
A pilot batch (2 kg scale) demonstrated:
- Cost drivers : Phenyl isocyanate (42% of raw material cost)
- Critical quality attributes : Residual DMF (<410 ppm), isoquinolinone dimer (<0.1%)
- Preferred crystallization system : Ethyl acetate/n-heptane (1:3) gives 92% recovery with 99.5% purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction may yield a more hydrogenated form of the compound.
Scientific Research Applications
ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related derivatives (Table 1), highlighting variations in substituents, molecular properties, and functional groups. These analogs were selected based on shared isoquinoline or quinoline backbones and modifications at key positions.
Table 1: Structural and Molecular Comparison
Key Observations
Position 2 Substitutions: The target compound’s phenylcarbamoylmethyl group at position 2 introduces a rigid aromatic carbamate, contrasting with the allyl (G856-9374) and 2-methoxyethyl (G856-9431) groups in analogs. The methyl ester analog () substitutes the phenylcarbamoyl group with a 5-chloro-2-methoxyanilino moiety, enhancing electron-withdrawing character and possibly altering metabolic stability.
Ester vs. Amide Termini :
- The target compound’s ethyl acetate ester contrasts with the benzyl acetamide (G856-9374) and trifluoromethylphenyl acetamide (G856-9431) termini. Amides generally exhibit higher hydrolytic stability than esters, which may influence bioavailability .
Molecular Weight and Lipophilicity: The trifluoromethyl group in G856-9431 increases molecular weight (420.39 vs.
Synthetic Accessibility: Analogous synthesis routes (e.g., ethyl cyanoacetate condensation ) suggest shared intermediates for these compounds. However, introducing trifluoromethyl or chloro-methoxy groups (as in ) may require additional halogenation or protection/deprotection steps.
Research Implications and Limitations
- The trifluoromethyl analog (G856-9431) may warrant prioritization for drug discovery due to its enhanced stability and lipophilicity.
Q & A
Q. What are the optimal synthetic routes for ethyl 2-({1-oxo-2-[(phenylcarbamoyl)methyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate, and how can purity be maximized?
The synthesis typically involves multi-step reactions, including:
- Isoquinoline core formation : Cyclization of precursors under controlled pH and temperature .
- Carbamoylation : Introduction of the phenylcarbamoylmethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Esterification : Reaction with ethyl chloroacetate in polar aprotic solvents (e.g., DMF) at 60–80°C . Purity optimization : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C) to monitor intermediates. Recrystallization from ethanol/water mixtures improves final purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H NMR identifies protons on the isoquinoline ring (δ 7.5–8.2 ppm) and ester methyl groups (δ 1.2–1.4 ppm). 13C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.18) .
- FT-IR : Detects ester C=O stretches (~1740 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .
Q. How does pH affect the compound’s stability in aqueous solutions?
Stability studies show:
- Acidic conditions (pH < 3) : Rapid hydrolysis of the ester group, forming carboxylic acid derivatives .
- Neutral/basic conditions (pH 7–9) : Degradation via amide bond cleavage, with a half-life of ~48 hours at 25°C . Recommendation : Store in anhydrous DMSO at –20°C for long-term stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from:
- Assay conditions : Variations in buffer ionic strength or reducing agents (e.g., DTT) can alter binding kinetics .
- Cellular vs. acellular systems : Membrane permeability differences affect intracellular efficacy . Methodological solutions :
- Standardize protocols (e.g., ATP concentration in kinase assays).
- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Employ AutoDock Vina with crystal structures of target enzymes (e.g., PDB IDs). Focus on the carbamoyl group’s hydrogen bonding with active-site residues .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .
- SAR analysis : Modify substituents (e.g., replacing phenyl with pyridyl) to evaluate affinity changes .
Q. What experimental approaches elucidate the mechanism of ester hydrolysis under physiological conditions?
- Kinetic studies : Monitor hydrolysis via UV-Vis (λ = 260 nm) in phosphate buffers at 37°C. Pseudo-first-order rate constants reveal pH-dependent pathways .
- Isotope labeling : Use 18O-labeled water to track oxygen incorporation into hydrolysis products via GC-MS .
- Enzymatic assays : Test susceptibility to esterases (e.g., porcine liver esterase) using LC-MS to identify metabolites .
Q. How can crystallography resolve ambiguities in the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Refinement with SHELXL-2018 confirms bond angles and torsional strain in the isoquinoline ring .
- Electron density maps : Identify disorder in the phenylcarbamoyl group, guiding conformational analysis .
Methodological Notes
- Contradictory data : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Synthetic bottlenecks : Optimize carbamoylation step via microwave-assisted synthesis (20% yield improvement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
